Glucokinase Activation Potency: N-(2-Furylmethyl)-4-propionyl vs. Advanced Lead GKM-001
The target compound activates recombinant human liver glucokinase 2 with an EC50 of 930 nM in a G6PDH-coupled assay at 5 mM glucose [1]. By comparison, the liver-selective clinical candidate GKM-001 achieves an EC50 of 152 nM in the same assay system (5 mM glucose), representing a ~6.1-fold difference in potency . In primary rat hepatocyte glucose uptake, GKM-001 records an EC50 of 201 nM, while no corresponding cellular data is yet reported for the target compound . This potency gap defines the target compound as an early-stage or tool-quality GK activator, suitable for establishing baseline SAR rather than as a direct clinical candidate surrogate.
| Evidence Dimension | EC50 for human glucokinase activation at 5 mM glucose |
|---|---|
| Target Compound Data | EC50 = 930 nM (recombinant human liver GK2) |
| Comparator Or Baseline | GKM-001: EC50 = 152 nM (human recombinant GK) and 201 nM (primary rat hepatocyte glucose uptake) |
| Quantified Difference | GKM-001 is ~6.1-fold more potent on human GK; no cellular activity reported for target compound. |
| Conditions | G6PDH-coupled assay, 5 mM glucose; primary rat hepatocyte assay for GKM-001 |
Why This Matters
Procurement for a medicinal chemistry program requires knowing whether a compound serves as an active-site tool or a potency benchmark; at 930 nM, this compound is a moderate-potency tool molecule, not a replacement for advanced leads.
- [1] BindingDB. EC50: 930 nM, Activation of recombinant human liver glucokinase 2, 5 mM glucose, G6PDH coupled assay. Entry for CAS 478259-33-5. View Source
